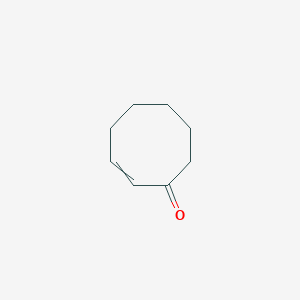
Cyclooctene-3-one
Overview
Description
Cyclooctene-3-one is an organic compound characterized by an eight-membered ring with a double bond and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctene-3-one can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. This reaction typically employs a ruthenium-based catalyst under an inert atmosphere to facilitate the formation of the eight-membered ring.
Industrial Production Methods: Industrial production of cyclooct-2-enone often involves the catalytic hydrogenation of cyclooctadiene followed by oxidation. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclooctene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctane-1,2-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of cyclooct-2-enone with sodium borohydride yields cyclooctanol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones.
Scientific Research Applications
Cyclooctene-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and is used in studies of ring strain and reactivity.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of cyclooct-2-enone involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.
Comparison with Similar Compounds
Cyclooctane: A saturated eight-membered ring compound.
Cyclooctene: An unsaturated eight-membered ring with a single double bond.
Cyclooctadiene: An eight-membered ring with two double bonds.
Uniqueness: Cyclooctene-3-one is unique due to the presence of both a double bond and a ketone functional group within the same ring structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
cyclooct-2-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2 |
InChI Key |
NSHQAIKRVDXIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














